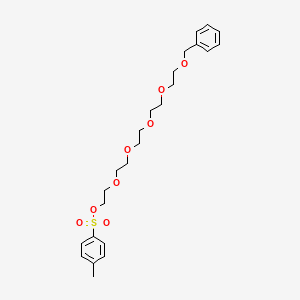
1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl 4-methylbenzenesulfonate
Descripción general
Descripción
“1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl 4-methylbenzenesulfonate” is a PEG linker with an acid labile, benzyl protecting group . It has a phenyl group connected to a long chain of pentaoxahexadecanol, where oxygen atoms are located at the 2nd, 5th, 8th, 11th, and 14th carbon atoms, and the hydroxyl group is at the 16th carbon atom .
Molecular Structure Analysis
The molecular structure of this compound includes a phenyl group and a long chain of pentaoxahexadecanol. The oxygen atoms are located at the 2nd, 5th, 8th, 11th, and 14th carbon atoms, and the hydroxyl group is at the 16th carbon atom .Aplicaciones Científicas De Investigación
PEGylation of Proteins
Benzyl-PEG5-Ots is a derivative of Polyethylene Glycol (PEG), which is used in the process of PEGylation . PEGylation is the covalent attachment of PEG to proteins and other biomolecules, which decreases aggregation and increases solubility . This process is crucial in various biological, chemical, and pharmaceutical settings .
Protein and Surface Modification
The availability of PEG derivatives of defined length that are activated with specific functional groups, like Benzyl-PEG5-Ots, allows for precise and versatile application of PEG in proteomics and other biological research methods . These PEG-containing reagents provide the building blocks required to covalently attach or modify surfaces, proteins, and other molecules .
Synthesis of PROTACs
Benzyl-PEG5-Ots is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
4. Synthesis of Multimetal and Doped Metal Oxides The “benzyl alcohol route” is a versatile and potential method for the synthesis of multimetal and doped metal oxides . Benzyl-PEG5-Ots, with its benzyl group, could potentially be used in this method .
Nanoparticle Research
The benzyl alcohol route has been used in nanoparticle research for the synthesis of certain compounds on the nanoscale with a desired composition, structure, size, and shape . Benzyl-PEG5-Ots could potentially be used in this context .
Non-immunogenic Additive
PEG compounds, including Benzyl-PEG5-Ots, are non-toxic and non-immunogenic . This means they can be added to media and attached to surfaces and conjugated to molecules without interfering with cellular functions or target immunogenicities .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of Benzyl-PEG5-Ots are proteins that are intended to be degraded . This compound is a PEG-based PROTAC linker, which stands for Proteolysis-Targeting Chimera . PROTACs are designed to bind to the target protein and an E3 ubiquitin ligase . The ubiquitin-proteasome system is then exploited to selectively degrade the target proteins .
Mode of Action
Benzyl-PEG5-Ots, as a PROTAC linker, contains two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . Upon binding, the target protein is marked for degradation by the ubiquitin-proteasome system . This leads to the selective degradation of the target proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of Benzyl-PEG5-Ots is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By exploiting this system, Benzyl-PEG5-Ots can selectively degrade target proteins .
Pharmacokinetics
It is known that the compound is a liquid and is colorless to light yellow . It is typically stored at -20°C for up to 3 years or at 4°C for up to 2 years . In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .
Result of Action
The result of the action of Benzyl-PEG5-Ots is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific target proteins that are degraded .
Action Environment
The action of Benzyl-PEG5-Ots can be influenced by various environmental factors. For instance, the stability of the compound can be affected by temperature, as indicated by its storage conditions . .
Propiedades
IUPAC Name |
2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O8S/c1-22-7-9-24(10-8-22)33(25,26)32-20-19-30-16-15-28-12-11-27-13-14-29-17-18-31-21-23-5-3-2-4-6-23/h2-10H,11-21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGINCKIMWNUHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



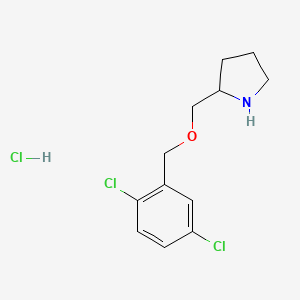


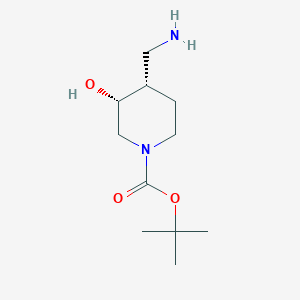
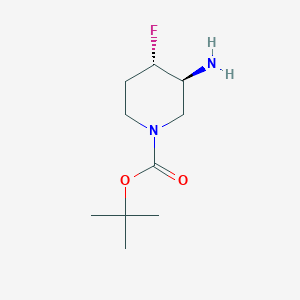
![Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/structure/B3096877.png)
![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/structure/B3096882.png)
![Racemic-(3aR,4S,6S,7S,7aS)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3096883.png)
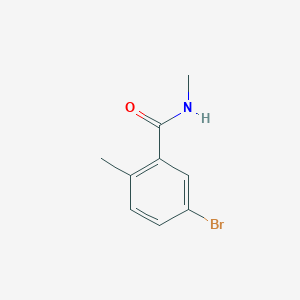
![Methyl 1-[(2-aminophenyl)sulfonyl]piperidine-2-carboxylate](/img/structure/B3096894.png)
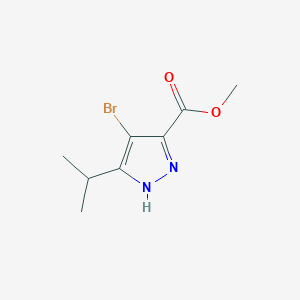
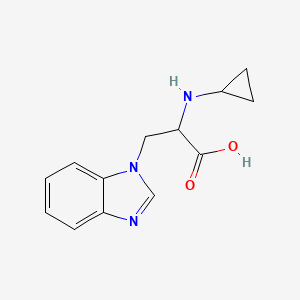
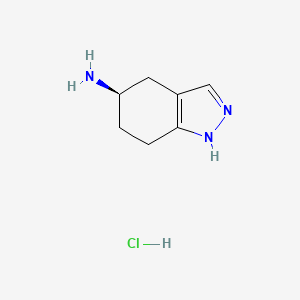
![2-(4-methylphenyl)-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B3096913.png)